1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a difluoromethyl group, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursorsReaction conditions often include the use of specific catalysts and reagents to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The methoxyphenyl group contributes to the compound’s overall stability and solubility. The pyrazole ring is often involved in the compound’s interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine: This compound has a fluorophenyl group instead of a methoxyphenyl group, which can affect its chemical and biological properties.
1-(Trifluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine: The presence of a trifluoromethyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H15F2N3O |
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Molecular Weight |
267.27 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3O/c1-9-11(8-18(17-9)13(14)15)16-7-10-5-3-4-6-12(10)19-2/h3-6,8,13,16H,7H2,1-2H3 |
InChI Key |
KHQZUIRDSXDEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2OC)C(F)F |
Origin of Product |
United States |
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